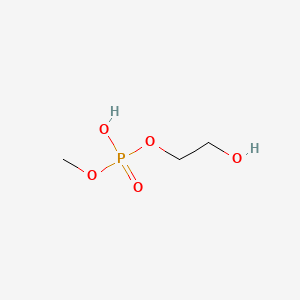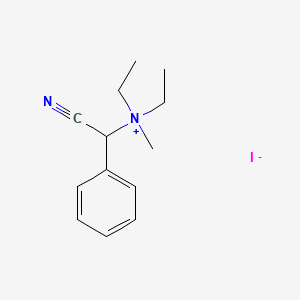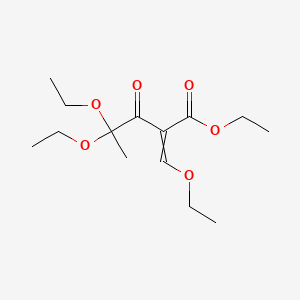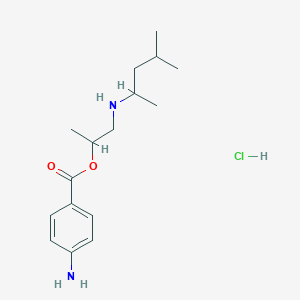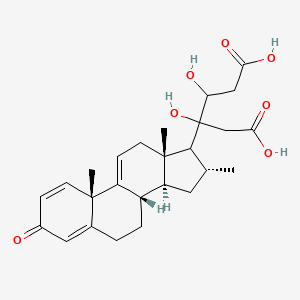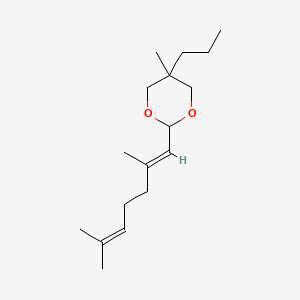
Stannane, 1,4-naphthalenediylbis(trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, 1,4-naphthalenediylbis(trimethyl-) is an organotin compound with the molecular formula C₁₆H₂₄Sn₂ and a molecular weight of 453.78 g/mol . This compound is characterized by the presence of two trimethylstannyl groups attached to a naphthalene ring, making it a significant compound in organometallic chemistry .
Méthodes De Préparation
The synthesis of Stannane, 1,4-naphthalenediylbis(trimethyl-) typically involves the reaction of 1,4-dibromonaphthalene with trimethyltin chloride in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Stannane, 1,4-naphthalenediylbis(trimethyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using reagents such as halogens or organolithium compounds.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), organolithium compounds, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Stannane, 1,4-naphthalenediylbis(trimethyl-) has several scientific research applications:
Mécanisme D'action
The mechanism of action of Stannane, 1,4-naphthalenediylbis(trimethyl-) involves its interaction with molecular targets through the tin atoms. These interactions can lead to the formation of complexes with various biological molecules, affecting their function and activity . The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to proteins and enzymes .
Comparaison Avec Des Composés Similaires
Stannane, 1,4-naphthalenediylbis(trimethyl-) can be compared with other organotin compounds such as:
Trimethyltin chloride: A simpler organotin compound with similar reactivity but without the naphthalene ring.
Dimethyltin dichloride: Another organotin compound with two tin atoms but different substituents.
Tetramethyltin: A fully substituted organotin compound with four methyl groups attached to the tin atom.
The uniqueness of Stannane, 1,4-naphthalenediylbis(trimethyl-) lies in its structure, which includes a naphthalene ring, providing distinct chemical and physical properties compared to other organotin compounds .
Propriétés
Numéro CAS |
76246-38-3 |
|---|---|
Formule moléculaire |
C16H24Sn2 |
Poids moléculaire |
453.8 g/mol |
Nom IUPAC |
trimethyl-(4-trimethylstannylnaphthalen-1-yl)stannane |
InChI |
InChI=1S/C10H6.6CH3.2Sn/c1-2-6-10-8-4-3-7-9(10)5-1;;;;;;;;/h1-6H;6*1H3;; |
Clé InChI |
ZLZKWCQAGKDOIE-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1=CC=C(C2=CC=CC=C21)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


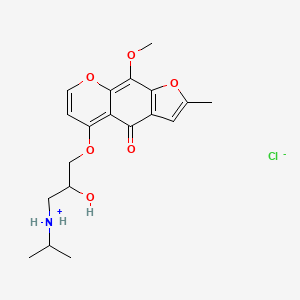

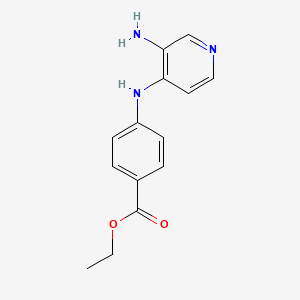
![9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-](/img/structure/B13765882.png)
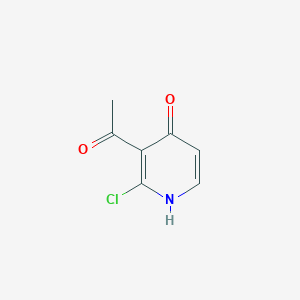
![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)
